(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate
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Overview
Description
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with an ethyl ester and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Heck reaction, where a thiophene derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the thiophene ring.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 4-(3-(furan-2-yl)acryloyl)piperazine-1-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
(E)-ethyl 4-(3-(phenyl)acryloyl)piperazine-1-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or phenyl rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
Properties
IUPAC Name |
ethyl 4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-14(18)16-9-7-15(8-10-16)13(17)6-5-12-4-3-11-20-12/h3-6,11H,2,7-10H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXUZJGIWQUJT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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